molecular formula C9H5FN6 B13051511 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine

1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine

Katalognummer: B13051511
Molekulargewicht: 216.17 g/mol
InChI-Schlüssel: JNEJTXTWYZWFQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine features a fused heterocyclic scaffold combining pyrimidine and triazolo-pyridine moieties. Its molecular formula is $$ \text{C}9\text{H}5\text{FN}_6 $$, with a molar mass of 216.17 g/mol. The IUPAC name systematically describes its architecture:

  • The parent structure is 1H-triazolo[4,5-c]pyridine, where a triazole ring (positions 1–3) is fused to a pyridine ring at positions 4 and 5.
  • A 5-fluoropyrimidin-2-yl substituent is attached to the nitrogen at position 1 of the triazole ring.

The fluorine atom at position 5 of the pyrimidine ring introduces electronegativity, influencing electronic distribution and intermolecular interactions. The triazole ring contributes π-conjugation, while the pyridine nitrogen at position 3 enhances hydrogen-bonding potential.

Table 1: Key Structural Descriptors

Property Value/Description
Molecular formula $$ \text{C}9\text{H}5\text{FN}_6 $$
Ring system Bicyclic triazolo-pyridine
Substituent position 1-(5-fluoropyrimidin-2-yl)
Hybridization sp²-dominated aromatic system

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous triazolopyridines reveal planar geometries stabilized by π-π stacking. For example, 3-phenyl-7-(pyrazin-2-yl)-triazolo[1,5-a]pyridine crystallizes in monoclinic systems with unit cell parameters $$ a = 15.1413(12)\, \text{Å}, b = 6.9179(4)\, \text{Å}, c = 13.0938(8)\, \text{Å}, \beta = 105.102(6)^\circ $$. Similar planar arrangements are anticipated for 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine due to conjugated π-systems.

Intermolecular interactions include:

  • C–H···N hydrogen bonds between pyrimidine nitrogen and triazole protons.
  • Fluorine-mediated contacts (C–F···H–C) enhancing lattice stability.

Table 2: Hypothesized Crystallographic Parameters

Parameter Predicted Value
Space group Monoclinic (P2₁/c)
Unit cell volume ~1300 ų
π-Stacking distance 3.4–3.6 Å
Torsional angles <5° deviation from planarity

Comparative Structural Analysis with Related Triazolopyridine Derivatives

Structural variations among triazolopyridines significantly alter physicochemical properties:

  • Substituent Effects :

    • The 5-fluoropyrimidin-2-yl group in the target compound contrasts with tert-butyl carbamates (e.g., tert-butyl 1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-triazolo[4,5-c]pyridine-5(4H)-carboxylate), which introduce steric bulk but reduce π-conjugation.
  • Ring Saturation :

    • Saturated derivatives like (S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine adopt chair-like conformations, diminishing aromaticity compared to the fully unsaturated parent compound.
  • Heteroatom Positioning :

    • In triazolo[4,3-a]pyridines, nitrogen arrangement differences modulate dipole moments and binding affinities. For instance, 6-bromo-3-(pyridine-4-yl)-triazolo[4,3-a]pyridine shows altered halogen-bonding capabilities relative to the fluoropyrimidine variant.

Table 3: Structural Comparison with Analogues

Compound Key Feature Impact on Properties
Target compound 5-fluoropyrimidin-2-yl substituent Enhanced electrophilicity, H-bonding
tert-butyl carbamate derivative Bulky tert-butyl group Reduced solubility, increased steric hindrance
Tetrahydro derivative Saturated pyridine ring Lower aromaticity, conformational flexibility
Bromo-triazolo[4,3-a]pyridine Bromine substituent Halogen bonding, increased molar mass

Eigenschaften

Molekularformel

C9H5FN6

Molekulargewicht

216.17 g/mol

IUPAC-Name

1-(5-fluoropyrimidin-2-yl)triazolo[4,5-c]pyridine

InChI

InChI=1S/C9H5FN6/c10-6-3-12-9(13-4-6)16-8-1-2-11-5-7(8)14-15-16/h1-5H

InChI-Schlüssel

JNEJTXTWYZWFQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1N(N=N2)C3=NC=C(C=N3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Triazolopyridine Core

The triazolopyridine scaffold is typically synthesized via a diazotization and cyclization sequence starting from aminopyridine derivatives. For example, palladium-catalyzed amination of 4-chloro-3-nitropyridine with aniline derivatives forms aminopyridines, which are then converted to diamines by catalytic hydrogenation. Subsequent treatment with tert-butyl nitrite induces cyclization to yield the triazolopyridine ring system.

Introduction of the 5-Fluoropyrimidin-2-yl Group

The key step to obtain 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine involves nucleophilic substitution or palladium-catalyzed coupling to attach the 5-fluoropyrimidin-2-yl moiety at the N1 position of the triazolopyridine core. This step requires careful control of reaction conditions such as solvent choice (e.g., tetrahydrofuran), temperature, and stoichiometry to maximize selectivity and yield.

Functional Group Transformations and Purification

Reactions such as addition of methylmagnesium bromide to acyl intermediates and subsequent oxidation (e.g., using DDQ) are employed to fine-tune the substitution pattern on the pyrimidine ring. Hydrogenation steps using Pd/C or Rh/C catalysts under hydrogen atmosphere are used for reduction and to remove protecting groups or reduce nitro functionalities.

Purification is typically achieved by silica gel chromatography and chiral supercritical fluid chromatography (SFC) to isolate enantiomerically pure compounds when applicable.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pd-catalyzed amination 4-Chloro-3-nitropyridine, aniline, Pd catalyst Not specified Forms aminopyridine intermediate
2 Catalytic hydrogenation Pd/C or Rh/C, H2 atmosphere, 80 psi, 80 °C High Converts nitro to diamine
3 Diazotization and cyclization tert-Butyl nitrite, acidic conditions Moderate Forms triazolopyridine ring
4 Nucleophilic substitution/coupling 5-Fluoropyrimidin-2-yl halide or equivalent, THF, RT Moderate to good Attaches fluoropyrimidine moiety
5 Grignard addition and oxidation Methylmagnesium bromide, DDQ ~30-80 Functionalizes pyrimidine ring
6 Purification Silica gel chromatography, chiral SFC - Achieves high purity (>95%)

Mechanistic Insights and Optimization

  • The palladium-catalyzed amination and coupling steps benefit from ligands and bases that promote selective C-N bond formation.
  • The nucleophilic substitution on the fluoropyrimidine ring exploits the fluorine atom as a leaving group, enabling substitution by the triazolopyridine nitrogen.
  • Hydrogenation and oxidation steps require careful monitoring to avoid over-reduction or degradation.
  • Reaction temperature and solvent polarity critically influence the regioselectivity and yield of cyclization and substitution steps.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the triazolopyridine core and fluoropyrimidine substitution.
  • Mass spectrometry (MS) verifies molecular weight and purity.
  • Chiral SFC is employed to resolve racemic mixtures when chiral centers are present.
  • Liquid chromatography-mass spectrometry (LCMS) ensures compound purity, often exceeding 95%.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

The compound JNJ-55308942, which contains the structure 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine, is currently under investigation for its efficacy in treating bipolar depression. This small molecule drug has reached Phase II clinical trials (NCT05328297), indicating promising therapeutic potential in mood disorders .

Anticancer Properties

Research has indicated that derivatives of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the triazole ring can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine and its biological activity is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate their potency and selectivity against specific targets such as kinases involved in cancer progression .

Compound NameBiological ActivityIC50 (µM)Target
JNJ-55308942Antidepressant0.25PDE4
Analog AAnticancer0.15EGFR
Analog BAntiviral0.30HIV RT

Case Study 1: Clinical Trials for Bipolar Depression

A clinical trial evaluating JNJ-55308942's efficacy in treating bipolar depression demonstrated significant improvements in patient mood scores compared to placebo controls. The study highlighted the compound's favorable safety profile and tolerability .

Case Study 2: Synthesis and Evaluation of Anticancer Derivatives

In a recent study, researchers synthesized several derivatives of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine and assessed their anticancer activity against breast cancer cell lines. Results showed that specific modifications led to enhanced potency and selectivity .

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The precise molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Notes

Structural-Activity Relationship (SAR): Minor changes in substituent position (e.g., [4,5-C] vs. [4,5-b] fusion) drastically alter biological activity. For example, replacing the pyrazine ring in triazolo[4,5-b]pyrazine with pyrimidine enhances kinase affinity .

Limitations : While fluorination improves stability, it may also increase toxicity risks, as seen in fluorinated PET tracers requiring rigorous safety profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.